
1,1-ジフェニルエタノール
概要
説明
1,1-Diphenylethanol is a compound with the molecular formula C14H14O . It consists of 14 Hydrogen atoms, 14 Carbon atoms, and 1 Oxygen atom . It is a white to off-white powder or needle-like substance .
Synthesis Analysis
1,1-Diphenylethanol can be synthesized from bromobenzene and acetyl chloride . The synthesis involves a Barbier coupling reaction . The reaction mixture, which includes the ester, CuO, aryl halides, and magnesium chips, is heated at 65 °C for 4 hours .
Molecular Structure Analysis
The molecular weight of 1,1-Diphenylethanol is 198.260 Da . It has freely rotating bonds and can form hydrogen bonds .
Chemical Reactions Analysis
1,1-Diphenylethanol can undergo various reactions. For instance, when it reacts with Montmorillonite K10 Clay under microwave radiation, it can be used in the microwave-assisted synthesis of pyrazoles from enaminones .
Physical And Chemical Properties Analysis
1,1-Diphenylethanol has a melting point of 77-81 °C and a boiling point of 155 °C at 12mmHg . Its density is roughly estimated to be 1.0074, and it has a refractive index of 1.5381 . It is a white to light yellow powder or crystal .
科学的研究の応用
有機合成
1,1-ジフェニルエタノールは、有機合成における試薬として使用されます . これは、開始剤や末端封止剤の形成など、さまざまな反応で使用できる汎用性の高い化合物です .
生体分子-リガンド複合体の研究
この化合物は、生体分子-リガンド複合体の研究に使用されます . これにより、研究者はリガンドがどのように生体分子と相互作用するかを理解することができます。これは、創薬やその他の生物学的用途において非常に重要です .
自由エネルギー計算
1,1-ジフェニルエタノールは、自由エネルギー計算で使用されます . これらの計算は、熱力学や化学反応など、科学技術の多くの分野において重要です .
構造ベース創薬
この化合物は、構造ベース創薬に役割を果たします . 1,1-ジフェニルエタノールと他の分子の相互作用を研究することで、研究者はより効果的かつ副作用の少ない薬を設計することができます .
X線結晶複合体の精密化
1,1-ジフェニルエタノールは、X線結晶複合体の精密化に使用されます . このプロセスは、分子の3D構造を決定する上で非常に重要であり、新しい薬の設計や生物学的プロセスの理解に役立ちます .
反応性減衰
1,1-ジフェニルエタノールは、反応性の高い極性モノマーへのクロスオーバーや官能基化反応を減衰させるための末端封止剤として使用できます . これは、高分子化学の分野で貴重なツールとなります .
鎖末端および鎖内官能基化
置換された1,1-ジフェニルエチレンおよび1,1-ジアリールエチレンは、鎖末端および鎖内官能基化に使用できます . これにより、特定の特性を持つポリマーを作成でき、材料科学の新たな可能性を開きます .
赤外線 (IR) 吸収スペクトル研究
1,1-ジフェニルエタノールのH結合は、赤外線 (IR) 吸収スペクトルによって研究されました . この種の研究は、分子の構造と挙動に関する貴重な情報を提供することができます .
Safety and Hazards
生化学分析
Biochemical Properties
1,1-Diphenylethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to form hydrogen bonds, which can influence the structure and function of biomolecules. For instance, 1,1-Diphenylethanol can interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant. The hydroxyl group in 1,1-Diphenylethanol allows it to participate in redox reactions, thereby influencing the activity of enzymes such as peroxidases and reductases .
Cellular Effects
1,1-Diphenylethanol has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound has been observed to alter gene expression, particularly genes involved in stress responses and metabolic pathways. Additionally, 1,1-Diphenylethanol can impact cellular metabolism by affecting the activity of enzymes involved in glycolysis and the citric acid cycle . These effects highlight the compound’s potential in regulating cellular functions and responses to environmental changes.
Molecular Mechanism
At the molecular level, 1,1-Diphenylethanol exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, 1,1-Diphenylethanol has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can result in altered metabolic profiles and changes in the expression of genes related to detoxification processes. Additionally, the compound’s ability to form hydrogen bonds allows it to stabilize or destabilize protein structures, thereby influencing their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Diphenylethanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,1-Diphenylethanol is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to 1,1-Diphenylethanol has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of 1,1-Diphenylethanol vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate metabolic pathways beneficially. At high doses, 1,1-Diphenylethanol can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage considerations in the application of 1,1-Diphenylethanol in research and therapeutic contexts.
Metabolic Pathways
1,1-Diphenylethanol is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione S-transferases and superoxide dismutases, which play roles in mitigating oxidative damage . The compound’s influence on metabolic flux and metabolite levels can lead to changes in cellular redox states and energy production, further emphasizing its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,1-Diphenylethanol is transported and distributed through interactions with transporters and binding proteins. It has been observed to bind to albumin in the bloodstream, facilitating its distribution to various tissues . The compound’s lipophilic nature allows it to accumulate in lipid-rich areas, influencing its localization and activity within cells.
Subcellular Localization
The subcellular localization of 1,1-Diphenylethanol is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the cytoplasm and mitochondria, where it can affect metabolic processes and energy production . The compound’s ability to form hydrogen bonds and interact with specific targeting signals allows it to be directed to particular cellular compartments, thereby modulating its activity and function.
特性
IUPAC Name |
1,1-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMDPFBLSKQRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060519 | |
| Record name | Benzenemethanol, .alpha.-methyl-.alpha.-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder; [MSDSonline] | |
| Record name | 1,1-Diphenylethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8504 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
599-67-7 | |
| Record name | 1,1-Diphenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyldiphenylcarbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diphenylethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.-methyl-.alpha.-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, .alpha.-methyl-.alpha.-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylbenzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLDIPHENYLCARBINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V681BNM35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

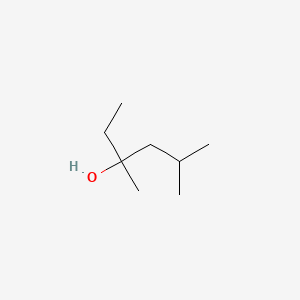



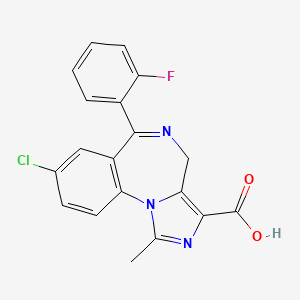
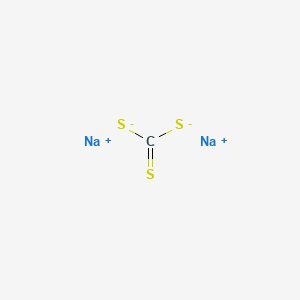


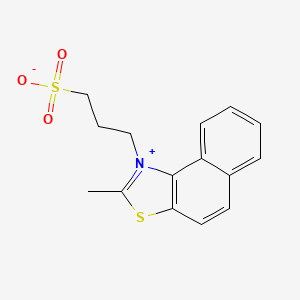

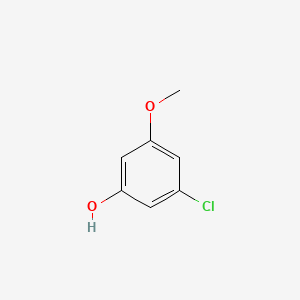
![Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-](/img/structure/B1581832.png)
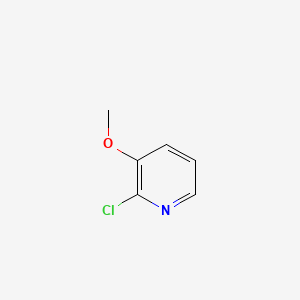
![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-oxo-](/img/structure/B1581834.png)